2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1215741-85-7
VCID: VC0028961
InChI: InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2
SMILES: C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1
Molecular Formula: C19H28O8S
Molecular Weight: 416.485

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate

CAS No.: 1215741-85-7

Cat. No.: VC0028961

Molecular Formula: C19H28O8S

Molecular Weight: 416.485

* For research use only. Not for human or veterinary use.

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate - 1215741-85-7

Specification

CAS No. 1215741-85-7
Molecular Formula C19H28O8S
Molecular Weight 416.485
IUPAC Name 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate
Standard InChI InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2
Standard InChI Key RJGNAIXOLZMPNL-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate is characterized by a linear arrangement of five ethoxy units connecting a terminal propargyl group and a benzenesulfonate group. The compound possesses a distinctive molecular structure represented by the SMILES notation C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1, which illustrates its extended PEG-like backbone. This chemical arrangement contributes to the compound's solubility profile and reactivity patterns, making it suitable for diverse chemical applications. The terminal alkyne (propargyl) group provides a reactive site for click chemistry applications, while the benzenesulfonate group at the opposite end serves as an excellent leaving group for nucleophilic substitution reactions. These structural features enable the compound to function as a versatile bifunctional linker in various synthetic protocols.

The compound's physical and chemical properties are largely determined by its molecular structure, with the oxyethylene repeating units contributing to its solubility in polar solvents and the aromatic benzenesulfonate group adding stability to the molecule. The presence of multiple ether linkages gives the compound moderate hydrophilicity, while the terminal alkyne group provides a reactive site for various transformations. The benzenesulfonate group, being a good leaving group, makes this compound particularly useful in nucleophilic substitution reactions. The extended PEG-like chain also imparts flexibility to the molecule, allowing it to adopt various conformations in solution, which can be advantageous in certain applications.

Physical and Chemical Properties

The physical and chemical properties of 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate derive from its unique structural elements. With a molecular weight of 416.485 g/mol, this compound exists as a stable substance at room temperature. The presence of multiple oxygen atoms in the polyethylene glycol chain contributes to its solubility in polar solvents such as water, alcohols, and various polar organic solvents. The terminal alkyne group (prop-2-ynoxy) is susceptible to various click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), making it a valuable building block in synthetic chemistry. The benzenesulfonate group at the other terminus serves as an excellent leaving group in nucleophilic substitution reactions.

The compound's standard InChI notation (InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2) and InChIKey (RJGNAIXOLZMPNL-UHFFFAOYSA-N) provide standardized identifiers for database searches and structural comparisons. These identifiers facilitate the compound's integration into chemical databases and literature repositories, enabling researchers to access relevant information efficiently. The compound's CAS number (1215741-85-7) serves as a unique identifier in chemical registries, further facilitating its identification and tracking in scientific literature and commercial catalogs.

PropertyValue
CAS Number1215741-85-7
Molecular FormulaC19H28O8S
Molecular Weight416.485 g/mol
IUPAC Name2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate
Standard InChIKeyRJGNAIXOLZMPNL-UHFFFAOYSA-N
SMILESC#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1
Physical StateNot specified in sources
SolubilityLikely soluble in polar organic solvents (inferred from structure)
ReactivityTerminal alkyne for click chemistry; benzenesulfonate as leaving group

Synthetic Approaches and Preparation Methods

The synthesis of 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate typically involves a two-step process beginning with the alkylation of a pentaethylene glycol with propargyl bromide, followed by sulfonation of the remaining hydroxyl group with benzenesulfonyl chloride. This synthetic route allows for the selective functionalization of the PEG chain at both termini, creating the desired bifunctional molecule. The reaction conditions usually require careful control of stoichiometry to prevent double alkylation or sulfonation of the PEG chain. The use of appropriate bases such as sodium hydride or potassium carbonate facilitates the deprotonation of hydroxyl groups, enabling the subsequent nucleophilic substitution reactions to proceed efficiently.

Patent literature suggests that similar compounds with propargyl-terminated PEG chains can be synthesized through a range of methodologies, including phase-transfer catalysis or solvent-free conditions . The synthesis of related compounds such as 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate indicates that alternative sulfonation reagents like 4-methylbenzenesulfonyl chloride (tosyl chloride) can also be employed to create analogous structures with slightly different properties . These variations in synthetic approach provide researchers with flexibility in preparing compounds with tailored reactivity profiles for specific applications. The choice of sulfonylation reagent can influence the leaving group ability and stability of the resulting compound.

Purification and Characterization

After synthesis, 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate requires appropriate purification procedures to ensure high purity for research applications. Common purification methods include column chromatography using silica gel with appropriate solvent systems, typically involving gradients of ethyl acetate and hexanes or dichloromethane and methanol. The purified compound can then be characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These analytical methods provide crucial information about the compound's structure, purity, and identity.

NMR spectroscopy would reveal characteristic signals for the terminal alkyne proton, the methylene protons adjacent to oxygen atoms, and the aromatic protons of the benzenesulfonate group. Mass spectrometry would confirm the molecular weight and fragmentation pattern consistent with the proposed structure. IR spectroscopy would show distinctive absorption bands for the C≡C stretching vibration of the terminal alkyne, the C-O stretching of the ether linkages, and the S=O stretching vibrations of the sulfonate group. These comprehensive characterization data ensure the identity and purity of the synthesized compound before its application in further research.

Comparison with Related Compounds

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate belongs to a family of PEG-based bifunctional linkers that vary in chain length, terminal functional groups, and leaving groups. A structurally related compound, 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS: 84131-04-4), features a benzyloxy group instead of a propargyl group and employs a 4-methylbenzenesulfonate (tosylate) leaving group instead of benzenesulfonate . This variation changes the compound's reactivity profile, with the benzyloxy group being less reactive than the propargyl group but offering different synthetic possibilities such as deprotection through hydrogenolysis. The tosylate leaving group in this related compound is slightly less reactive than the benzenesulfonate but often provides improved stability during storage and handling.

Another related compound, 2-[2-(2-Propynyloxy)ethoxy]ethylamine (C7H13NO2), differs from the target compound by having a shorter PEG chain and featuring a terminal amine group instead of a benzenesulfonate group . This structural variation significantly alters the compound's reactivity and applications. While the propargyl group is maintained for click chemistry applications, the amine functionality provides nucleophilic character, enabling reactions with electrophiles such as activated carboxylic acids, isocyanates, or aldehydes. This contrasts with the target compound's benzenesulfonate group, which acts as an electrophilic site. The application profile of this amine-terminated compound includes pharmaceutical development, polymer chemistry, bioconjugation, and surface modification .

Comparative Analysis of Structural Analogs

The compound 2-Bromo-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)acetamide represents another structural analog with different terminal functionalities . This compound maintains the propargyl-terminated PEG chain but incorporates an acetamide linkage and a terminal bromine atom instead of a benzenesulfonate group. The bromoacetamide functionality provides different reactivity patterns, particularly towards nucleophilic substitution with thiols and amines, making it useful for alternative bioconjugation strategies. The different leaving group (bromine vs. benzenesulfonate) affects the compound's electrophilicity and selectivity in substitution reactions.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Terminal Group 1Terminal Group 2Primary Applications
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate1215741-85-7C19H28O8S416.485PropargylBenzenesulfonateClick chemistry, bioconjugation
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate84131-04-4C20H26O6S394.48Benzyloxy4-methylbenzenesulfonateOrganic synthesis, bioconjugation
2-[2-(2-Propynyloxy)ethoxy]ethylamineNot providedC7H13NO2Not providedPropargylAminePharmaceutical development, polymer chemistry
2-Bromo-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)acetamideNot providedC11H18BrNO4308.17PropargylBromoacetamideResearch reagent, bioconjugation

Current Research and Future Perspectives

Current research involving 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate and related compounds primarily focuses on their applications in bioconjugation chemistry and pharmaceutical development. The compound's appearance in patent literature suggests ongoing interest in utilizing its structural features for the development of novel conjugates of pharmaceutical agents . The combination of click chemistry compatibility through the terminal alkyne and nucleophilic substitution potential via the benzenesulfonate group provides researchers with versatile synthetic tools for creating complex molecular architectures. Future research may explore optimized synthetic routes to improve yields and purity, as well as novel applications that exploit the compound's dual functionality.

Emerging applications for propargyl-terminated PEG derivatives include their use in polymer chemistry, where they serve as macromolecular building blocks for the creation of functional materials with tailored properties . The incorporation of these compounds into polymer backbones or as pendant groups can introduce sites for post-polymerization modification through click chemistry, enabling the attachment of various functional moieties such as drugs, targeting ligands, or imaging agents. This approach offers a modular strategy for the development of multifunctional polymeric materials with applications in drug delivery, tissue engineering, and diagnostic technologies. The extended PEG chain in 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate provides additional flexibility and water solubility to the resulting materials, which can be advantageous in biological applications.

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